Welcome to the BenchChem Online Store!
molecular formula C7H16ClNO2 B2491634 4,4-Dimethoxypiperidine hydrochloride CAS No. 77542-16-6

4,4-Dimethoxypiperidine hydrochloride

Cat. No. B2491634
M. Wt: 181.66
InChI Key: VVLUXVNVZPVERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745641B2

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidinone (400 mg, 2.01 mmol) was dissolved in methanol (4 mL), and the solution was added with 10% hydrogen chloride-methanol solution (4 mL), followed by stirring at 50° C. for 2 hours. The reaction mixture was added with diisopropyl ether and the precipitated solid was collected by filtration, washed with diisopropyl ether and then dried under reduced pressure to obtain 4,4-dimethoxypiperidine hydrochloride (238 mg, yield 65%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:15].[CH3:16]O.[CH:18]([O:21]C(C)C)(C)C>CO>[ClH:15].[CH3:18][O:21][C:11]1([O:14][CH3:16])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.COC1(CCNCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 238 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.